molecular formula C9H9BrN2 B2653301 7-Bromo-1,3-dimethylpyrrolo[1,2-a]pyrazine CAS No. 1449599-68-1

7-Bromo-1,3-dimethylpyrrolo[1,2-a]pyrazine

货号: B2653301
CAS 编号: 1449599-68-1
分子量: 225.089
InChI 键: MWPMKRZQELZRIK-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
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描述

7-Bromo-1,3-dimethylpyrrolo[1,2-a]pyrazine is a useful research compound. Its molecular formula is C9H9BrN2 and its molecular weight is 225.089. The purity is usually 95%.
BenchChem offers high-quality 7-Bromo-1,3-dimethylpyrrolo[1,2-a]pyrazine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 7-Bromo-1,3-dimethylpyrrolo[1,2-a]pyrazine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





属性

IUPAC Name

7-bromo-1,3-dimethylpyrrolo[1,2-a]pyrazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9BrN2/c1-6-4-12-5-8(10)3-9(12)7(2)11-6/h3-5H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWPMKRZQELZRIK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN2C=C(C=C2C(=N1)C)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9BrN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Foundational & Exploratory

A Technical Guide to the Solubility Profile of Pyrrolo[1,2-a]pyrazine Derivatives in Organic Solvents

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Pyrrolo[1,2-a]pyrazine Scaffold in Drug Discovery

The pyrrolo[1,2-a]pyrazine core is a privileged nitrogen-containing heterocyclic scaffold that has garnered significant attention in medicinal chemistry.[1][2] Its derivatives have demonstrated a wide spectrum of biological activities, including anticancer, anti-inflammatory, and antiviral properties.[2][3] However, the therapeutic potential of any compound is fundamentally linked to its physicochemical properties, among which solubility is paramount. Poor solubility can severely limit a drug's bioavailability, hinder formulation development, and ultimately lead to the failure of promising candidates in clinical trials.[4]

This in-depth guide provides a comprehensive overview of the solubility profile of pyrrolo[1,2-a]pyrazine derivatives in organic solvents. It is designed for researchers, scientists, and drug development professionals, offering a blend of theoretical principles, practical experimental methodologies, and modern computational approaches. Our objective is to explain the causality behind experimental choices and provide a robust framework for understanding and manipulating the solubility of this important class of compounds.

The Theoretical Framework of Dissolution

At its core, solubility is a thermodynamic equilibrium phenomenon. The extent to which a solute (the pyrrolo[1,2-a]pyrazine derivative) dissolves in a solvent is governed by the Gibbs free energy of mixing (ΔG_mix = ΔH_mix - TΔS_mix). A negative ΔG_mix indicates a spontaneous dissolution process. This can be broken down into two primary considerations:

  • Enthalpy of Mixing (ΔH_mix): This term represents the energy changes associated with breaking solute-solute and solvent-solvent interactions and forming new solute-solvent interactions. The principle of "like dissolves like" is an empirical manifestation of this concept; polar solutes dissolve in polar solvents, and nonpolar solutes in nonpolar solvents, because the energy required to break the respective interactions is favorably compensated by the energy released upon forming new, similar interactions.[5][6]

  • Entropy of Mixing (ΔS_mix): Dissolution generally leads to an increase in the randomness or disorder of the system, making this term favorable for the process.

The solubility of a crystalline solid also critically depends on its crystal lattice energy. A high lattice energy (strong solute-solute interactions in the solid state) means more energy is required to break the crystal apart, which can decrease solubility.

Caption: Interplay of factors governing the solubility of pyrrolo[1,2-a]pyrazine derivatives.

Key Factors Influencing Solubility Profiles

Structural Modifications of the Pyrrolo[1,2-a]pyrazine Core

The substituents on the heterocyclic ring system are the primary drivers of a derivative's intrinsic solubility.

  • Polar Substituents: Introducing polar groups (e.g., -OH, -NH2, -COOH) that can act as hydrogen bond donors or acceptors generally enhances solubility in polar solvents like ethanol or methanol. These groups can form strong, favorable interactions with the solvent molecules.

  • Nonpolar Substituents: Conversely, adding bulky, nonpolar (lipophilic) moieties (e.g., alkyl chains, phenyl groups) will typically decrease solubility in polar solvents but increase it in nonpolar solvents like toluene or hexane.

  • Ionization: The presence of acidic or basic centers can dramatically influence solubility in protic solvents, though this is more pronounced in aqueous systems. The non-bridgehead nitrogen in the pyrazine ring can be quaternized, forming salts that may have different solubility profiles.[7]

The Role of the Organic Solvent

The choice of solvent is critical. Organic solvents are broadly classified based on their polarity and hydrogen bonding ability.[8]

Solvent Formula Type Dielectric Constant (ε) Notes
Methanol CH₃OHPolar Protic32.7Strong H-bond donor and acceptor.
Ethanol C₂H₅OHPolar Protic24.5Good general-purpose solvent for moderately polar compounds.
Acetone C₃H₆OPolar Aprotic20.7H-bond acceptor, good for dissolving a wide range of compounds.
Dimethyl Sulfoxide (DMSO) C₂H₆OSPolar Aprotic46.7Highly polar; excellent solvent for a broad range of compounds, often used for stock solutions.[9]
Acetonitrile C₂H₃NPolar Aprotic37.5Common solvent in chromatography and synthesis.
Dichloromethane (DCM) CH₂Cl₂Nonpolar9.1Effective for many organic compounds, but less polar.
Toluene C₇H₈Nonpolar2.4Dissolves nonpolar and aromatic compounds.
Hexane C₆H₁₄Nonpolar1.9Used for highly nonpolar compounds.

Causality: A pyrrolo[1,2-a]pyrazine derivative with a hydroxyl substituent will likely show higher solubility in ethanol than in hexane. This is because the energy gained from the hydrogen bonding between the derivative's -OH group and ethanol's -OH group outweighs the weaker van der Waals interactions it could form with hexane.

Temperature Effects

For the majority of solid organic compounds, the dissolution process is endothermic (ΔH_mix > 0). According to Le Châtelier's Principle, increasing the temperature will shift the equilibrium towards dissolution, thereby increasing solubility.[5][10] This is a critical parameter to control and report in any solubility study.

Solid-State Properties: The Polymorphism Challenge

A single compound can exist in multiple crystalline forms, known as polymorphs, as well as amorphous, solvated, or hydrated forms.[11][12] These different solid forms can have significantly different crystal lattice energies and, consequently, different thermodynamic solubilities. For example, the N-butyl-N-methyl-1-phenylpyrrolo[1,2-a]pyrazine-3-carboxamide (GML-3) was found to exhibit polymorphism, with one form having a 430-fold higher dissolution rate than another.[13] It is crucial to characterize the solid form being tested to ensure data reproducibility.

Experimental Methodologies for Solubility Assessment

The method chosen to measure solubility depends on the stage of drug development. Early discovery often prioritizes speed and throughput, while later stages demand high accuracy.[11]

Thermodynamic (Equilibrium) Solubility: The Shake-Flask Method

This is the "gold standard" for determining the true thermodynamic solubility.[11] It measures the concentration of a saturated solution in equilibrium with an excess of the solid compound.

Protocol: Shake-Flask Solubility Determination

  • Preparation: Add an excess amount of the solid pyrrolo[1,2-a]pyrazine derivative to a known volume of the selected organic solvent in a sealed vial.

    • Expert Insight: "Excess" is critical. You must be able to visually confirm the presence of undissolved solid at the end of the experiment to ensure equilibrium has been reached.

  • Equilibration: Agitate the vial at a constant, controlled temperature (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-72 hours).

    • Expert Insight: The long equilibration time allows for not only complete saturation but also for any potential solid-state transformations to a more stable, less soluble polymorph.[11]

  • Phase Separation: Allow the suspension to settle. Separate the saturated supernatant from the excess solid via centrifugation followed by filtration through a low-binding filter.

    • Expert Insight: This step is a common source of error. Care must be taken not to disturb the solid pellet during sampling. Filtration helps remove any remaining fine particulates.

  • Quantification: Dilute the clear supernatant with a suitable solvent and determine the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectroscopy.[9][14]

  • Calculation: Report the solubility in units such as mg/mL or molarity (mol/L).

Shake_Flask_Workflow cluster_prep Preparation cluster_equil Equilibration cluster_sep Phase Separation cluster_quant Quantification A Add excess solid derivative to known volume of solvent B Agitate at constant T (24-72 hours) A->B C Visually confirm excess solid remains B->C D Centrifuge to pellet solid C->D E Filter supernatant D->E F Dilute filtered supernatant E->F G Analyze concentration (e.g., HPLC, UV-Vis) F->G H H G->H Result: Thermodynamic Solubility Prediction_Model cluster_model Computational Model Input Molecular Structure of Pyrrolo[1,2-a]pyrazine Derivative Descriptors Calculate Molecular Descriptors (e.g., Polarity, Size, H-bonding) Input->Descriptors Algorithm Apply Predictive Algorithm (QSPR, Machine Learning, etc.) Descriptors->Algorithm Output Predicted Solubility in Target Solvent Algorithm->Output

Caption: Conceptual workflow of a computational model for solubility prediction.

Illustrative Data & Conclusion

To illustrate these principles, consider the following hypothetical solubility data for two pyrrolo[1,2-a]pyrazine derivatives:

Derivative R-Group Solubility in Ethanol (mg/mL) Solubility in Acetone (mg/mL) Solubility in Toluene (mg/mL)
Derivative A -CH₂(CH₃)₂ (Isopropyl)5.215.845.1
Derivative B -CH₂OH (Hydroxymethyl)28.512.3< 0.1

This hypothetical data demonstrates that the nonpolar isopropyl group (A) enhances solubility in the nonpolar toluene, while the polar hydroxymethyl group (B) significantly boosts solubility in the polar, protic solvent ethanol.

References

  • solubility experimental methods.pptx. (n.d.).
  • Life Chemicals. (2022, May 31). Compound solubility measurements for early drug discovery.
  • Rheolution. (2023, March 18). Measuring the solubility of pharmaceutical compounds using NEPHEL.O.
  • Raytor. (2026, January 22).
  • Jouyban, A. (2011). Experimental and Computational Methods Pertaining to Drug Solubility.
  • Nguyen, B., et al. (2020). Machine learning with physicochemical relationships: solubility prediction in organic solvents and water.
  • Dehnavi, F., et al.
  • Kim, H., et al. (2019). Design, synthesis, and biological evaluation of novel pyrrolo[1,2-a]pyrazine derivatives. Bioorganic & Medicinal Chemistry Letters.
  • Marchini, P., et al. (1996). Pyrrolodiazines. 2. Structure and Chemistry of Pyrrolo[1,2-a]pyrazine and 1,3-Dipolar Cycloaddition of Its Azomethine Ylides. The Journal of Organic Chemistry.
  • S.L., S. (n.d.). Synthesis of Nitrogen-Containing Heterocyclic Compounds by Using Green Solvents. IntechOpen.
  • Abdel-Wahab, B. F., et al. (2019). Synthesis and reactivity of novel pyrrolo[1,2-a]pyrazine derivatives.
  • Leahy, D. E., et al. (1992). Solvent effects on chemical processes. I: Solubility of aromatic and heterocyclic compounds in binary aqueous-organic solvents. Journal of Pharmaceutical Sciences.
  • Nguyen, B., et al. (2020).
  • BYJU'S. (n.d.). Factors Affecting Solubility.
  • Silyukov, O., et al. (2023). Modeling of the Aqueous Solubility of N-butyl-N-methyl-1-phenylpyrrolo[1,2-a] pyrazine-3-carboxamide: From Micronization to Creation of Amorphous–Crystalline Composites with a Polymer. PMC.
  • Ye, Z., et al. (2021). Prediction of small-molecule compound solubility in organic solvents by machine learning algorithms. PMC.
  • Life Chemicals. (2023, May 8). Compound solubility prediction in medicinal chemistry and drug discovery.
  • Ye, Z., et al. Concept of solubility prediction in organic solvents by machine learning.
  • ChemistNate. (n.d.). Three Factors Affecting the Solubility of a Solution. Chemistry Notes.
  • Chemistry LibreTexts. (2023, January 29). Solubility and Factors Affecting Solubility.
  • Silyukov, O., et al. (2023, October 13). Modeling of the Aqueous Solubility of N-butyl-N-methyl-1-phenylpyrrolo[1,2-a] pyrazine-3-carboxamide: From Micronization to Creation of Amorphous–Crystalline Composites with a Polymer.

Sources

An In-depth Technical Guide to the Biological Targets of Pyrrolo[1,2-a]pyrazine-Based Compounds

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The pyrrolo[1,2-a]pyrazine core is a nitrogen-fused heterocyclic scaffold that has garnered significant attention in medicinal chemistry. Its rigid, bicyclic structure and synthetic tractability make it a "privileged scaffold"—a molecular framework that is capable of binding to multiple, diverse biological targets with high affinity.[1] This guide provides an in-depth exploration of the primary biological targets of pyrrolo[1,2-a]pyrazine derivatives, focusing on their mechanisms of action and the experimental workflows required to validate these interactions. The content herein is designed for researchers, scientists, and drug development professionals seeking to leverage this versatile chemical entity for therapeutic innovation. The diverse biological activities exhibited by compounds containing this scaffold range from anticancer and antimicrobial to anti-inflammatory and antiviral effects.[2]

Core Biological Targets in Oncology

The most extensively documented therapeutic application of pyrrolo[1,2-a]pyrazine derivatives is in oncology. These compounds modulate a range of targets crucial for cancer cell proliferation, survival, and metastasis.

Protein Kinase Inhibition

Protein kinases are a major class of enzymes that regulate virtually all cellular processes. Their dysregulation is a hallmark of cancer, making them prime targets for therapeutic intervention. Pyrrolo[1,2-a]pyrazine-based compounds have emerged as potent inhibitors of several key kinase families.[3]

The PIM (Proviral Integration site for Moloney murine leukemia virus) kinases are a family of constitutively active serine/threonine kinases (PIM1, PIM2, PIM3) that play a critical role in cell survival, proliferation, and apoptosis resistance. Overexpressed in many hematological and solid tumors, they are attractive targets for cancer therapy.

  • Mechanism of Action: A series of pyrrolo[1,2-a]pyrazinones were identified as potent, ATP-competitive inhibitors of PIM kinases.[4] X-ray crystallography of a lead compound bound to the PIM1 kinase domain revealed key interactions within the ATP-binding pocket. This structural insight guided a rational optimization strategy, leading to the development of highly potent and selective inhibitors with IC50 values in the low micromolar, and even nanomolar, range.[4][5]

  • Signaling Pathway: PIM kinases phosphorylate and regulate downstream targets involved in the cell cycle and apoptosis, such as the pro-apoptotic protein BAD and the cell cycle regulator p27. Inhibition of PIM kinase by pyrrolo[1,2-a]pyrazinones blocks these downstream phosphorylation events, leading to cell cycle arrest and induction of apoptosis.

PIM_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Receptor Cytokine Receptor JAK JAK Receptor->JAK Cytokine binding STAT STAT JAK->STAT Phosphorylates pSTAT p-STAT STAT->pSTAT PIM PIM Kinase pSTAT->PIM Induces Transcription BAD BAD PIM->BAD Phosphorylates pBAD p-BAD BAD->pBAD Bcl2 Bcl-2 pBAD->Bcl2 Releases Apoptosis Apoptosis Bcl2->Apoptosis Inhibits Pyrrolo_Compound Pyrrolo[1,2-a]pyrazine Inhibitor Pyrrolo_Compound->PIM Inhibits

Caption: PIM Kinase Signaling Pathway and Point of Inhibition.

Certain pyrrolo[1,2-a]pyrazine derivatives have demonstrated anticancer activity by modulating the Farnesyltransferase (FTase)-p38 signaling axis.[6]

  • Mechanism of Action: While the direct target is not fully elucidated, the anticancer effects of specific compounds (e.g., a derivative designated '6x') were associated with this pathway.[6][7] FTase is a critical enzyme in post-translationally modifying proteins, including Ras, a key oncogene. The p38 MAP kinase is involved in cellular responses to stress, including apoptosis. It is hypothesized that these compounds may inhibit FTase, leading to downstream effects on p38 signaling and ultimately inducing apoptosis in cancer cells.

Tubulin Polymerization Inhibition

Microtubules, dynamic polymers of α- and β-tubulin, are essential for cell division, motility, and intracellular transport. They are a clinically validated target for anticancer drugs (e.g., taxanes, vinca alkaloids).

  • Mechanism of Action: By designing pyrrolo-fused heterocycles as analogs of the microtubule inhibitor phenstatin, researchers identified a pyrrolo[1,2-a]quinoline derivative with potent anticancer activity.[8] This compound was shown to directly inhibit tubulin polymerization in vitro. It is believed to bind to the colchicine-binding site on β-tubulin, preventing the formation of the mitotic spindle and arresting cells in the G2/M phase of the cell cycle, which ultimately triggers apoptosis.[8]

Induction of Apoptosis

A common downstream consequence of targeting kinases or tubulin is the induction of programmed cell death, or apoptosis.

  • Mechanism of Action: A novel 3,4-dihydropyrrolo[1,2-a]pyrazine derivative (designated '3h') was found to induce apoptosis in prostate (PC-3) and breast (MCF-7) cancer cells.[9] This was evidenced by the activation of caspase-3, a key executioner caspase, and the subsequent cleavage of Poly(ADP-ribose) polymerase (PARP), a hallmark of apoptosis.[9]

Core Biological Targets in Infectious Diseases

Derivatives of the pyrrolo[1,2-a]pyrazine scaffold have also shown promising activity against various pathogens.[2]

Antibacterial and Antifungal Activity
  • Mechanism of Action: The mechanisms for antimicrobial action are diverse. Some compounds, like Pyrrolo[1,2-a]pyrazine-1,4-dione, hexahydro-3-(2-methylpropyl), act by disrupting bacterial biofilm formation and degrading the cell wall of pathogens like P. mirabilis and E. coli.[2] Other studies using molecular docking have predicted that pyrrolo[1,2-a]pyrazine derivatives can bind to and inhibit essential bacterial enzymes, such as DNA gyrase from Staphylococcus aureus and ThiM kinase from Klebsiella pneumoniae, suggesting multiple potential modes of antibacterial action.[10]

Quantitative Data Summary

The potency of various pyrrolo[1,2-a]pyrazine-based compounds is typically quantified by their half-maximal inhibitory concentration (IC50).

Compound Class/ExampleTarget/Cell LineActivity (IC50)Reference
Pyrrolo[1,2-a]pyrazinone (Optimized)PIM1 KinaseLow micromolar to nM[4]
(3R*,4S*)-3-(4-bromophenyl)-4-(4-fluorobenzoyl)-2-(2-oxo-2-phenylethyl)-3,4-dihydropyrrolo[1,2-a]pyrazin-2-ium bromide (3h)PC-3 (Prostate Cancer)1.18 ± 0.05 µM[9]
Compound 3hMCF-7 (Breast Cancer)1.95 ± 0.04 µM[9]
Pyrrolo[1,2-a]quinoline analog (10a)A498 (Renal Cancer)27 nM (GI50)[8]
Pyrrolo[1,2-a]pyrazine-1,4-dione derivativeRAW 264.7 (Normal murine)500 µg/mL (Cytotoxicity)

Experimental Validation Workflows

Validating the biological targets of novel compounds requires a multi-step, hierarchical approach, moving from in vitro biochemical assays to cell-based functional assays.

Caption: General Experimental Workflow for Target Validation.

Protocol 1: In Vitro Kinase Inhibition Assay (e.g., PIM1)
  • Objective: To determine the direct inhibitory effect of a test compound on the enzymatic activity of a purified kinase.

  • Causality: This assay isolates the enzyme and inhibitor from complex cellular systems to confirm direct target engagement. Using ATP at its Km concentration ensures the assay is sensitive to competitive inhibitors.

  • Methodology (Luminescent ADP-detection platform):

    • Reagents: Purified recombinant PIM1 kinase, PIMtide substrate peptide, ATP, kinase reaction buffer, ADP-Glo™ Kinase Assay kit (Promega).

    • Procedure: a. To a 384-well plate, add 2 µL of test compound serially diluted in DMSO. Include a "no inhibitor" (DMSO only) control and a "no enzyme" background control. b. Add 4 µL of a 2X kinase/substrate solution. c. Initiate the reaction by adding 4 µL of a 2X ATP solution (final concentration at Km for PIM1). d. Incubate for 1 hour at room temperature. e. Add 10 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete remaining ATP. Incubate for 40 minutes. f. Add 20 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes.

    • Data Analysis: Read luminescence on a plate reader. Convert signal to percent inhibition relative to controls and plot against compound concentration. Fit the data to a four-parameter dose-response curve to determine the IC50 value.

  • Self-Validation: The inclusion of positive (known inhibitor) and negative (DMSO) controls ensures the assay is performing correctly and that any observed inhibition is due to the test compound.

Protocol 2: Cell Viability Assay (MTT Assay)
  • Objective: To assess the cytotoxic or cytostatic effect of a compound on a cancer cell line.

  • Causality: This assay measures the metabolic activity of living cells, which correlates with cell number. A reduction in signal indicates that the compound is either killing the cells or inhibiting their proliferation.

  • Methodology:

    • Materials: PC-3 cells, RPMI-1640 medium, Fetal Bovine Serum (FBS), 96-well plates, MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), DMSO.

    • Procedure: a. Seed PC-3 cells into a 96-well plate at a density of 5,000 cells/well and allow them to adhere overnight. b. Treat cells with serial dilutions of the test compound (e.g., from 0.1 to 100 µM). Include a vehicle control (DMSO). Incubate for 72 hours. c. Add 10 µL of MTT stock solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C. d. Aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. e. Read the absorbance at 570 nm using a microplate reader.

    • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot viability versus compound concentration to determine the IC50 value.

  • Self-Validation: The vehicle control establishes the baseline for 100% viability, and a "no cell" (media only) control provides the background absorbance.

Protocol 3: Western Blot for Apoptosis Marker (Cleaved PARP)
  • Objective: To detect the presence of apoptosis-specific protein cleavage.

  • Causality: During apoptosis, caspase-3 cleaves PARP from its full-length 116 kDa form to an 89 kDa fragment. Detecting this fragment is a specific and reliable indicator of apoptosis. The blocking step is critical to prevent non-specific antibody binding, ensuring the signal is trustworthy.

  • Methodology:

    • Cell Treatment & Lysis: Treat PC-3 cells with the test compound at its 1X and 2X IC50 concentrations for 24 hours. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

    • Protein Quantification: Determine protein concentration using a BCA assay.

    • SDS-PAGE: Load equal amounts of protein (e.g., 20 µg) onto a polyacrylamide gel and separate by electrophoresis.

    • Transfer: Transfer the separated proteins to a PVDF membrane.

    • Blocking & Antibody Incubation: a. Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. b. Incubate with a primary antibody against cleaved PARP overnight at 4°C. c. Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour. d. Incubate with a primary antibody for a loading control (e.g., β-actin or GAPDH) to ensure equal protein loading.

    • Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.

  • Self-Validation: The loading control (β-actin) confirms that any changes in cleaved PARP are not due to differences in the amount of protein loaded per lane. A positive control (e.g., cells treated with staurosporine) confirms the antibody and system are working correctly.

Conclusion and Future Perspectives

The pyrrolo[1,2-a]pyrazine scaffold is a remarkably versatile platform for the development of novel therapeutics. Its proven ability to potently and selectively inhibit key targets in oncology and infectious diseases validates its status as a privileged structure. The primary targets identified—protein kinases like PIM, components of the tubulin cytoskeleton, and essential bacterial enzymes—represent some of the most critical nodes in disease pathology. Future research should focus on expanding the chemical space around this core, leveraging structure-based drug design to enhance potency and selectivity, and exploring novel therapeutic areas. The integration of advanced cellular models and in vivo studies will be crucial in translating the clear potential of these compounds into next-generation therapies.

References

  • Dehnavi, E., et al. (2021). Pyrrolopyrazine derivatives: synthetic approaches and biological activities. ResearchGate. Available at: [Link]

  • Cassi, M., et al. (2013). Discovery and optimization of pyrrolo[1,2-a]pyrazinones leads to novel and selective inhibitors of PIM kinases. PubMed. Available at: [Link]

  • Sanjenbam, P., et al. (2016). Bioactivity of Pyrrolo[1,2-a] pyrazine-1,4-dione,hexahydro-3- (phenylmethyl)-. Asian Journal of Pharmaceutics. Available at: [Link]

  • Parjane, N.D., et al. (2010). Pyrrolopyrazine current stratergies in pharmacological activities and methods of synthesis. SciSpace. Available at: [Link]

  • Kim, I., et al. (2019). Design, synthesis, and biological evaluation of novel pyrrolo[1,2-a]pyrazine derivatives. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

  • Cassi, M., et al. (2013). Discovery and optimization of pyrrolo[1,2-a]pyrazinones leads to novel and selective inhibitors of PIM kinases. ResearchGate. Available at: [Link]

  • Jebor, M.A., et al. (2021). A bioactive pyrrole-pyrazine derivative from a novel bacillus species and review of the literature. African Journal of Pharmacy and Pharmacology. Available at: [Link]

  • Abdel-Maksoud, M.S., et al. (2024). Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023). PMC. Available at: [Link]

  • Kim, I., et al. (2020). Expansion of chemical space based on a pyrrolo[1,2-a]pyrazine core: Synthesis and its anticancer activity in prostate cancer and breast cancer cells. PubMed. Available at: [Link]

  • Ionașcu, C.G., et al. (2022). Exploring Pyrrolo-Fused Heterocycles as Promising Anticancer Agents: An Integrated Synthetic, Biological, and Computational Approach. PMC. Available at: [Link]

  • Yutilova, K., et al. (2025). Pyrrolo[1,2-a]pyrazine-4,7-dicarboxylates: Synthesis, structural modification, bioactivity prediction, antimicrobial properties, and docking studies. ResearchGate. Available at: [Link]

Sources

A Technical Guide to the Safe Handling of 7-Bromo-1,3-dimethylpyrrolo[1,2-a]pyrazine

Author: BenchChem Technical Support Team. Date: February 2026

A Predictive Hazard and Risk Assessment for Novel Research Compounds

Disclaimer: This document is a technical guide for researchers, scientists, and drug development professionals. A specific, official Safety Data Sheet (SDS) for 7-Bromo-1,3-dimethylpyrrolo[1,2-a]pyrazine is not publicly available, a common situation for novel research chemicals.[1] This guide has been constructed by a Senior Application Scientist to provide a framework for safe handling based on the chemical's structure, data from analogous compounds, and established laboratory safety principles. It is not a substitute for a compound-specific risk assessment, which must be performed by qualified personnel in consultation with your institution's Environmental Health and Safety (EHS) department.[1][2]

Introduction: The Imperative for a Predictive Approach

Cutting-edge research in drug discovery and materials science frequently involves the synthesis and use of novel chemical entities.[3] 7-Bromo-1,3-dimethylpyrrolo[1,2-a]pyrazine is one such compound. The absence of a formal SDS necessitates a proactive and predictive approach to safety.[1] This guide is built on the principle of treating any compound with unknown hazards as potentially hazardous until proven otherwise.[2] By analyzing the structural motifs—a brominated aromatic system and a pyrrolo[1,2-a]pyrazine heterocyclic core—we can infer potential hazards and establish robust protocols to mitigate risk.

The pyrrolo[1,2-a]pyrazine scaffold and its derivatives are of significant interest due to their diverse biological activities, including antibacterial, antifungal, antiviral, and kinase inhibition properties.[4] This biological activity itself is a key indicator that the compound can interact with physiological systems, underscoring the need for careful handling.

Predicted Hazard Profile and Classification

Based on the structure of 7-Bromo-1,3-dimethylpyrrolo[1,2-a]pyrazine, a GHS (Globally Harmonized System) classification can be predicted by examining analogous compounds. For instance, other brominated heterocyclic compounds are often classified as causing skin, eye, and respiratory irritation.[5][6][7]

Table 1: Predicted GHS Classification for 7-Bromo-1,3-dimethylpyrrolo[1,2-a]pyrazine

Hazard ClassPredicted CategoryRationale and Precautionary Statements
Acute Toxicity (Oral, Dermal, Inhalation) Category 4 (Harmful)Harmful if swallowed, in contact with skin, or if inhaled.[6] Avoid breathing dust. Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling.[6][7]
Skin Corrosion/Irritation Category 2 (Irritant)Causes skin irritation.[5][8] Wear protective gloves and clothing.[5] If on skin, wash with plenty of soap and water.[5]
Serious Eye Damage/Eye Irritation Category 2A (Irritant)Causes serious eye irritation.[5][8] Wear eye protection.[5] If in eyes, rinse cautiously with water for several minutes.[5]
Specific Target Organ Toxicity (Single Exposure) Category 3 (Respiratory Irritation)May cause respiratory irritation.[5][8] Use only in a well-ventilated area, preferably a chemical fume hood.[5]

This table represents a predictive classification. All work should be conducted under the assumption that the compound is hazardous.

Toxicological Assessment Based on Structural Analogs

A definitive toxicological profile for 7-Bromo-1,3-dimethylpyrrolo[1,2-a]pyrazine is not available. However, insights can be drawn from its constituent parts:

  • Aromatic Bromine: Brominated aromatic compounds are a class of chemicals with a wide range of applications and toxicological profiles. Some, like polybrominated diphenyl ethers (PBDEs), are known for their persistence and potential as endocrine disruptors.[9] While this specific compound is not a PBDE, the presence of the C-Br bond means that thermal decomposition or certain metabolic pathways could release bromine species, which are corrosive and toxic.[10][11]

  • Pyrrolo[1,2-a]pyrazine Core: This heterocyclic system is biologically active. Studies on similar structures, such as pyrrolo[1,2-a]pyrazine-1,4-dione derivatives, have shown moderate cytotoxicity and mild hemolytic activity.[12] This suggests that the core scaffold can interact with cellular systems.

Given these factors, the compound must be handled as a substance with unknown, but potentially high, biological activity and toxicity.

Engineering Controls and Personal Protective Equipment (PPE)

A multi-layered approach to safety, prioritizing engineering controls supplemented by robust PPE, is mandatory.[13]

Table 2: Recommended Controls and Personal Protective Equipment (PPE)

Control TypeSpecificationRationale
Engineering Certified Chemical Fume HoodTo prevent inhalation of airborne particles and contain any potential spills.[1]
Hand Protection Nitrile or Neoprene Gloves (Double-gloving recommended)To prevent skin contact. Check manufacturer data for breakthrough times.[13]
Eye Protection Chemical Safety Goggles or a Face ShieldTo protect eyes from splashes or airborne particles.[13]
Body Protection Fully-fastened Laboratory CoatTo protect skin and clothing from contamination.[13]
Respiratory N95 or higher-rated respiratorRecommended if handling significant quantities of powder outside of a fume hood (a practice that should be avoided).[13][14]

Experimental Protocols: A Step-by-Step Guide to Safe Handling

The following protocols are designed to minimize exposure during common laboratory procedures.

Protocol 5.1: Weighing and Aliquoting the Solid Compound
  • Preparation: Don all required PPE as specified in Table 2. Ensure the chemical fume hood is operational and the work surface is decontaminated.

  • Containment: Perform all weighing operations within the fume hood or a ventilated balance enclosure.[14]

  • Tare: Place a clean, labeled receiving vial and a piece of weighing paper on the analytical balance and tare.

  • Transfer: Using a clean spatula, carefully transfer the desired amount of 7-Bromo-1,3-dimethylpyrrolo[1,2-a]pyrazine from the stock bottle to the weighing paper. Avoid creating dust.[8]

  • Weighing: Record the mass.

  • Transfer to Vial: Carefully transfer the weighed powder into the labeled vial.

  • Decontamination: Dispose of the weighing paper and any contaminated materials (e.g., disposable gloves) in a designated hazardous waste container.[1] Clean the spatula and the balance surface.

Protocol 5.2: Solution Preparation
  • Solvent Dispensing: Within the fume hood, add the desired solvent to the vial containing the weighed compound.

  • Dissolution: Cap the vial securely. If necessary, use a vortex mixer or sonicator to aid dissolution.

  • Labeling: Ensure the resulting solution is clearly labeled with the compound name, concentration, solvent, date, and appropriate hazard warnings.

Risk Assessment and Workflow Visualization

A systematic approach to risk assessment and adherence to a safe workflow are critical when handling novel compounds. The following diagrams illustrate these processes.

G Diagram 1: Risk Assessment for Novel Compound Use A Start: New Experiment Proposed B Identify Compound: 7-Bromo-1,3-dimethylpyrrolo[1,2-a]pyrazine A->B C SDS Available? B->C D Yes C->D E No C->E F Review SDS for Hazards and Handling Procedures D->F G Predict Hazards Based on Structural Analogs & Core Scaffold E->G H Define Engineering Controls (e.g., Fume Hood) F->H G->H I Select Appropriate PPE (Gloves, Goggles, Lab Coat) H->I J Develop Step-by-Step Standard Operating Procedure (SOP) I->J K Review SOP with Lab Supervisor and EHS Department J->K L Proceed with Experiment K->L

Caption: Risk assessment decision tree for using a novel compound.

G Diagram 2: Safe Handling Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal A Don Appropriate PPE B Prepare Fume Hood Workspace A->B C Weigh Compound in Hood B->C D Prepare Solution in Hood C->D E Perform Experiment D->E F Decontaminate Workspace E->F G Segregate Hazardous Waste F->G H Remove PPE G->H I Wash Hands Thoroughly H->I

Sources

Comparative Analysis: Pyrrolo[1,2-a]pyrazine vs. Pyrrolo[1,2-a]quinoxaline Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the landscape of heterocyclic drug discovery, the distinction between a "hit" and a "lead" often lies in the scaffold's ability to orient substituents in 3D space while maintaining metabolic stability. This guide provides a rigorous technical comparison between two privileged nitrogen-fused scaffolds: the bicyclic pyrrolo[1,2-a]pyrazine and its tricyclic analogue, pyrrolo[1,2-a]quinoxaline .

While they share a bridgehead nitrogen and a fused pyrrole ring, the addition of the benzene ring in the quinoxaline scaffold fundamentally alters the electronic landscape, lipophilicity (LogP), and binding pocket suitability.[1] This guide dissects these differences to aid medicinal chemists in scaffold hopping and library design.

Structural & Electronic Architecture

The core difference lies in the fusion rank. The [1,2-a]pyrazine is a 5-6 fused system , whereas the [1,2-a]quinoxaline is a 5-6-6 fused system . This is not merely a difference in molecular weight; it dictates the scaffold's aromaticity and planarity.

Chemical Space Comparison
FeaturePyrrolo[1,2-a]pyrazinePyrrolo[1,2-a]quinoxaline
Core Geometry Bicyclic, Semi-planarTricyclic, Highly Planar
Electronic Character Electron-deficient pyrazine ringExtended

-conjugation (Intercalation potential)
Lipophilicity Low to Moderate (LogP ~1.0 - 2.5)High (LogP > 3.0), requires polar substituents
Solubility Generally higher aqueous solubilityPoor aqueous solubility; often requires salt formation
Metabolic Liability Pyrazine ring susceptible to oxidationBenzo-ring susceptible to CYP450 hydroxylation
Visualization of Core Scaffolds

The following diagram illustrates the structural relationship and the numbering systems used in IUPAC nomenclature.

Scaffolds cluster_0 Bicyclic Core cluster_1 Tricyclic Core Pyrazine Pyrrolo[1,2-a]pyrazine (5-6 Fused) Target: Compact Pockets Quinoxaline Pyrrolo[1,2-a]quinoxaline (5-6-6 Fused) Target: Hydrophobic Channels Pyrazine->Quinoxaline + Benzo-fusion (Increases Lipophilicity & Surface Area)

Figure 1: Structural evolution from the bicyclic pyrazine to the tricyclic quinoxaline scaffold.[1]

Synthetic Access & Methodologies

From a process chemistry perspective, the synthesis of these two scaffolds often follows parallel tracks, utilizing the Pictet-Spengler or Bischler-Napieralski cyclization strategies. However, the starting materials dictate the complexity of the workflow.

The "Homologous" Synthetic Logic

The most robust comparison is observed when synthesizing both via the cyclization of an N-substituted pyrrole.

  • Path A (Pyrazine): Requires 1-(2-aminoethyl)pyrrole. The cyclization closes a saturated ring which must be oxidized to achieve the aromatic core.

  • Path B (Quinoxaline): Requires 1-(2-aminophenyl)pyrrole.[2][3][4] The pre-existing benzene ring facilitates the formation of the fully aromatic system, often without harsh oxidation steps.

Synthesis Start_Pyrazine Starting Material A: 1-(2-aminoethyl)pyrrole Cyclization Pictet-Spengler Cyclization (Acid Catalyst) Start_Pyrazine->Cyclization Start_Quinoxaline Starting Material B: 1-(2-aminophenyl)pyrrole Start_Quinoxaline->Cyclization Aldehyde Reagent: R-CHO (Aldehyde) Aldehyde->Cyclization Prod_Pyrazine Dihydropyrrolo[1,2-a]pyrazine (Requires Oxidation) Cyclization->Prod_Pyrazine Path A Prod_Quinoxaline Pyrrolo[1,2-a]quinoxaline (Aromatic) Cyclization->Prod_Quinoxaline Path B

Figure 2: Divergent synthetic outcomes based on the linker (Ethyl vs. Phenyl).

Pharmacological Profiles & SAR

The structural differences translate directly into distinct biological activities.

Pyrrolo[1,2-a]pyrazine: The "Compact" Binder

Due to its smaller size, this scaffold is ideal for:

  • Fragment-Based Drug Design (FBDD): It serves as a rigid core that can be elaborated without exceeding MW limits (Rule of 5).

  • CNS Targets: The lower MW and tunable LogP make it suitable for crossing the blood-brain barrier.

  • Key Activity: mGluR5 antagonists and antiviral agents (e.g., HIV-1 integrase inhibition).[5]

Pyrrolo[1,2-a]quinoxaline: The "Extended" Binder

The tricyclic nature allows for:

  • 
    -
    
    
    
    Stacking:
    The extended aromatic system is perfect for intercalating into DNA or stacking between aromatic residues (e.g., Trp, Phe) in kinase pockets.[1]
  • Kinase Selectivity: The scaffold mimics the adenosine ring of ATP but with an extended footprint that can occupy the hydrophobic back-pocket of kinases.

  • Key Activity: PTP1B inhibitors (Diabetes), CK2 inhibitors (Oncology), and Anti-leukemic agents (Akt pathway).[1]

Experimental Protocols

The following protocols represent validated, self-consistent methods for synthesizing derivatives of each scaffold. These are chosen for their reproducibility and high yield.

Protocol A: Synthesis of Pyrrolo[1,2-a]quinoxaline Derivatives

Targeting the tricyclic core via Modified Clauson-Kaas & Cyclization.

Reagents: 2-Nitroaniline, 2,5-Dimethoxytetrahydrofuran, NaBH4, CuSO4, Aldehyde (R-CHO), p-Toluenesulfonic acid (p-TSA).[1]

  • Pyrrole Formation:

    • Dissolve 2-nitroaniline (10 mmol) in glacial acetic acid (20 mL).

    • Add 2,5-dimethoxytetrahydrofuran (11 mmol). Reflux for 2 hours.

    • Pour into ice water, filter the precipitate (1-(2-nitrophenyl)pyrrole).[1]

  • Reduction:

    • Suspend the nitro-pyrrole in Ethanol. Add CuSO4 (catalytic) and slowly add NaBH4 (5 eq) at 0°C.

    • Stir at RT for 2 hours. Extract with EtOAc to yield 1-(2-aminophenyl)pyrrole.

  • Cyclization (The Critical Step):

    • Dissolve 1-(2-aminophenyl)pyrrole (1 mmol) and the desired Aldehyde (1.1 mmol) in Ethanol (5 mL).

    • Add p-TSA (10 mol%) or Iodine (catalytic).[1]

    • Stir at room temperature for 30 minutes (precipitate often forms).

    • Validation: TLC (Hexane:EtOAc 4:1) should show the disappearance of the amine (fluorescent blue spot) and appearance of the quinoxaline (often yellow/fluorescent).

Protocol B: Synthesis of Pyrrolo[1,2-a]pyrazine Derivatives

Targeting the bicyclic core via Cascade Condensation.

Reagents: Ethylenediamine, 2,5-Dimethoxytetrahydrofuran, DDQ (Oxidant).[1]

  • N-Alkylation:

    • React excess ethylenediamine with 2,5-dimethoxytetrahydrofuran in acetic acid to form 1-(2-aminoethyl)pyrrole.

  • Cyclization:

    • React 1-(2-aminoethyl)pyrrole with an aldehyde (R-CHO) in dry DCM with TFA (catalytic).

    • This yields the 1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine.[1][6]

  • Oxidative Aromatization:

    • Dissolve the tetrahydro-intermediate in Dioxane.

    • Add DDQ (2.2 eq) and reflux for 4 hours.

    • Workup: Filter through Celite to remove hydroquinone byproducts.

    • Validation: The shift in NMR is diagnostic. The disappearance of the aliphatic ethylene protons (approx 3.5-4.0 ppm) and appearance of aromatic signals confirms the fully aromatic [1,2-a]pyrazine.

References

  • Gupta, L. et al. (2021).[1] "Green Synthesis of New Pyrrolo[1,2-a]quinoxalines as Antiproliferative Agents." Journal of Chemistry. [1][7]

  • García Marín, J. et al. (2020).[1][8] "Pyrrolo[1,2-a]quinoxalines: Insulin Mimetics that Exhibit Potent and Selective Inhibition against Protein Tyrosine Phosphatase 1B."[8][9] ChemMedChem. [1]

  • Deleuze-Masquefa, C. et al. (2004).[1] "Synthesis, Antimalarial Activity, and Molecular Modeling of New Pyrrolo[1,2-a]quinoxalines." Journal of Medicinal Chemistry.

  • Vovk, M. V. et al. (2025).[1][4] "Pyrrolo[1,2-a]quinoxalines based on quinoxalines: A Review." European Journal of Organic Chemistry.[10] [1]

  • Kim, I. et al. (2019).[1][11] "Design, synthesis, and biological evaluation of novel pyrrolo[1,2-a]pyrazine derivatives." Bioorganic & Medicinal Chemistry Letters. [1]

Sources

Methodological & Application

Application Note: Suzuki-Miyaura Cross-Coupling of 7-Bromo-1,3-dimethylpyrrolo[1,2-a]pyrazine

[1]

Executive Summary

This application note details the optimized protocols for the Suzuki-Miyaura cross-coupling of 7-Bromo-1,3-dimethylpyrrolo[1,2-a]pyrazine . This scaffold is increasingly relevant in medicinal chemistry, particularly in the development of kinase inhibitors (e.g., ALK, IGF-1R) and anti-inflammatory agents.[1][2]

The Core Challenge: The 7-position of the pyrrolo[1,2-a]pyrazine scaffold resides on the pyrrole ring. Unlike the electron-deficient pyrazine ring, the pyrrole component is electron-rich.[2] Consequently, the Carbon-Bromine (C-Br) bond at C7 possesses higher bond dissociation energy and reduced electrophilicity compared to typical heteroaryl halides. This makes the oxidative addition step of the catalytic cycle the rate-determining bottleneck, often leading to sluggish reactivity or hydrodehalogenation side products under standard conditions.[2]

This guide provides two validated protocols:

  • Protocol A (General Purpose): For reactive boronic acids and initial screening.[1]

  • Protocol B (High-Performance): Utilizing Buchwald precatalysts for sterically demanding or electron-poor boronic acids.

Chemical Context & Mechanistic Insight

To successfully couple this substrate, one must understand its electronic topography.[2] The pyrrolo[1,2-a]pyrazine is a bicyclic system where a


  • C7 Position (Pyrrole-like): Electron-rich. Oxidative addition of Pd(0) is slower here than on the pyrazine ring.

  • Catalyst Requirement: To facilitate oxidative addition into this electron-rich C-Br bond, the palladium center requires ligands that are electron-rich (to increase nucleophilicity of the metal) and bulky (to promote the subsequent reductive elimination).

Reaction Scheme

ReactionSchemecluster_0Substratecluster_1Coupling Partnercluster_2ConditionsSM7-Bromo-1,3-dimethylpyrrolo[1,2-a]pyrazineCondPd CatalystBase, SolventHeatSM->CondBoronR-B(OH)2(Aryl/Heteroaryl)Boron->CondProduct7-Aryl-1,3-dimethylpyrrolo[1,2-a]pyrazineCond->Product C-C Bond Formation

Figure 1: General reaction scheme for the C7 functionalization.

Optimization Matrix

Before scaling up, we recommend a focused screen.[2] Data indicates that phosphate bases often outperform carbonates for this scaffold by minimizing Pd-coordination to the pyrazine nitrogens.

VariableOption A (Standard)Option B (Advanced)Rationale
Catalyst Pd(dppf)Cl₂·DCM XPhos Pd G2 or SPhos Pd G2 dppf is robust; XPhos/SPhos accelerate oxidative addition on electron-rich rings.
Base K₂CO₃ (2.0 M aq)K₃PO₄ (3.0 M aq)Phosphate buffers pH better and reduces protodeboronation of sensitive boronic acids.[1]
Solvent 1,4-Dioxane / Water (4:1)n-Butanol / Water (4:1)n-BuOH allows higher temps (100°C+) without pressure vessels and aids solubility.[1]
Temp 80–90 °C100–110 °CHigher energy required for the difficult C7 oxidative addition.[2]

Detailed Experimental Protocols

Protocol A: The "Workhorse" Method (Pd(dppf)Cl₂)

Best for: Initial synthesis, coupling with electron-rich aryl boronic acids, and non-sterically hindered partners.[1]

Reagents:

  • 7-Bromo-1,3-dimethylpyrrolo[1,2-a]pyrazine (1.0 equiv)[1]

  • Boronic Acid (1.2 – 1.5 equiv)[1]

  • Pd(dppf)Cl₂·CH₂Cl₂ (5 mol%)

  • K₂CO₃ (3.0 equiv, 2M aqueous solution)[2]

  • 1,4-Dioxane (degassed)

Step-by-Step Procedure:

  • Setup: Charge a reaction vial equipped with a magnetic stir bar with the bromide (1.0 eq), boronic acid (1.2 eq), and Pd catalyst (0.05 eq).

  • Inertion: Seal the vial with a septum. Evacuate and backfill with Nitrogen (N₂) or Argon three times. Critical: Oxygen causes homocoupling and catalyst death.

  • Solvent Addition: Syringe in degassed 1,4-Dioxane (concentration ~0.1 M relative to bromide) followed by the aqueous K₂CO₃ solution.

  • Reaction: Place in a pre-heated block at 90 °C . Stir vigorously for 4–16 hours.

  • Monitoring: Monitor by LC-MS. Look for the disappearance of the bromide (M+H: ~225/227 Da pattern).

  • Workup: Cool to RT. Filter through a pad of Celite (eluting with EtOAc). Wash the filtrate with brine, dry over Na₂SO₄, and concentrate.

  • Purification: Flash chromatography (typically Hexane/EtOAc or DCM/MeOH gradients).[1]

Protocol B: The "High-Performance" Method (XPhos Pd G2)

Best for: Electron-deficient boronic acids, heteroaryl boronic acids, or if Protocol A yields <50%.[1]

Reagents:

  • 7-Bromo-1,3-dimethylpyrrolo[1,2-a]pyrazine (1.0 equiv)[1]

  • Boronic Acid (1.5 equiv)[3]

  • XPhos Pd G2 (2–3 mol%)

  • K₃PO₄ (3.0 equiv, solid or 0.5M aq)[2]

  • THF/Water (10:1) or Toluene/Water (10:1)[1]

Mechanistic Note: XPhos is an electron-rich, bulky biaryl phosphine.[2] It forms a monoligated Pd(0) species that is highly active for oxidative addition into the electron-rich pyrrole ring.

Step-by-Step Procedure:

  • Solvent Prep: Degas the solvent mixture (THF/Water) by sparging with Argon for 15 minutes.

  • Charge Solids: Add bromide, boronic acid, XPhos Pd G2, and solid K₃PO₄ to the vial.

  • Inertion: Evacuate/Refill with Argon (3x).

  • Reaction: Add solvent.[2][4] Heat to 60–80 °C . Note: XPhos is active at lower temperatures; overheating can lead to deboronation.

  • Workup: Standard Celite filtration and extraction.

Experimental Workflow & Decision Logic

The following diagram illustrates the decision process for optimizing the reaction yield.

OptimizationWorkflowStartStart: 7-Bromo SubstrateScreenARun Protocol A(Pd(dppf)Cl2 / K2CO3 / Dioxane)Start->ScreenACheckLCMSAnalyze LC-MS (4h)ScreenA->CheckLCMSSuccessYield > 80%Proceed to IsolationCheckLCMS->SuccessClean Conv.StalledSM RemainingNo Side ProductsCheckLCMS->StalledLow Conv.DehalProduct: Protodehalogenation(Loss of Br, replaced by H)CheckLCMS->DehalSide RxnSwitchCatSwitch to Protocol B(XPhos Pd G2 / K3PO4)Stalled->SwitchCatNeeds more active CatDrySolventUse Anhydrous SolventSwitch Base to Cs2CO3Dehal->DrySolventRemove proton sourceSwitchCat->SuccessDrySolvent->Success

Figure 2: Workflow for optimizing reaction conditions based on LC-MS feedback.

Troubleshooting Guide

ObservationRoot CauseCorrective Action
Protodehalogenation (M-Br + H)Hydride transfer from solvent or impurities; Pd cycle stalling after Oxidative Addition.1. Switch solvent to Toluene (non-protic).2. Increase catalyst loading to speed up transmetallation.3. Ensure solvent is strictly anhydrous.[2]
Homocoupling of Boronic Acid Presence of Oxygen.1.[2][4] Degas solvents more rigorously (Freeze-Pump-Thaw).2. Reduce the amount of base slightly.[2]
No Reaction (SM Recovery) Catalyst poisoning by pyrazine nitrogens or inactive catalyst.1. Switch to XPhos Pd G2 or SPhos Pd G2 .2. Increase temperature to 110 °C.3. Verify boronic acid purity (boroxine formation).
Pd Black Precipitation Catalyst decomposition (ligand dissociation).[1]1. Add 10% extra free ligand (e.g., add free XPhos).2. Lower reaction temperature slightly.

References

  • Suzuki-Miyaura Coupling Mechanism & Ligand Design

    • Martin, R., & Buchwald, S. L. (2008).[2] Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research, 41(11), 1461–1473.[2]

  • Reactivity of Nitrogen-Rich Heterocycles

    • Billingsley, K., & Buchwald, S. L. (2007).[2] An Improved System for the Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling of Heteroaryl Halides.[4] Journal of the American Chemical Society, 129(11), 3358–3366.[2]

  • Pyrrolo[1,2-a]pyrazine Scaffold Synthesis & Functionalization

    • Detailed general synthesis of the scaffold and subsequent functionalization strategies can be found in recent medicinal chemistry literature regarding kinase inhibitors.[2][5]

    • Example Context:

  • General Guide to Suzuki Coupling Optimization

    • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014).[2] Selection of Boron Reagents for Suzuki–Miyaura Coupling. Chemical Society Reviews, 43, 412-443.[2]

Application Notes and Protocols: 7-Bromo-1,3-dimethylpyrrolo[1,2-a]pyrazine as a Versatile Heterocyclic Building Block

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Value of the Pyrrolo[1,2-a]pyrazine Scaffold

Nitrogen-containing heterocyclic compounds are foundational to modern medicinal chemistry, forming the core of a vast array of therapeutic agents.[1][2][3] Among these, the pyrrolo[1,2-a]pyrazine scaffold has emerged as a "privileged structure" due to its presence in numerous biologically active molecules exhibiting a wide spectrum of activities, including antimicrobial, antiviral, anti-inflammatory, and antitumor properties.[1][2][4] The fused bicyclic system offers a rigid three-dimensional framework that can be strategically functionalized to optimize interactions with biological targets.

This guide focuses on a particularly valuable derivative: 7-Bromo-1,3-dimethylpyrrolo[1,2-a]pyrazine . The introduction of a bromine atom at the 7-position provides a versatile synthetic handle for a variety of cross-coupling reactions, enabling the construction of diverse molecular libraries for drug discovery and materials science applications. The methyl groups at the 1 and 3-positions enhance the lipophilicity and metabolic stability of the core, making it an attractive starting point for lead optimization programs.

This document provides detailed protocols for the synthesis and functionalization of 7-Bromo-1,3-dimethylpyrrolo[1,2-a]pyrazine, with a focus on palladium-catalyzed cross-coupling reactions. The methodologies are presented with an emphasis on the underlying chemical principles to empower researchers to adapt and optimize these procedures for their specific research needs.

Synthesis of the Building Block: A Representative Protocol

While various methods exist for the synthesis of the pyrrolo[1,2-a]pyrazine core, a common and effective approach involves the condensation of a substituted pyrrole with a 1,2-dicarbonyl compound or its equivalent, followed by cyclization.[5][6][7] The following is a representative, multi-step protocol for the synthesis of 7-Bromo-1,3-dimethylpyrrolo[1,2-a]pyrazine, based on established methodologies for analogous structures.

Protocol 1: Synthesis of 7-Bromo-1,3-dimethylpyrrolo[1,2-a]pyrazine

This protocol is presented in two key stages: the construction of the core heterocyclic system and the subsequent regioselective bromination.

Part A: Synthesis of 1,3-dimethylpyrrolo[1,2-a]pyrazine

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-amino-3,5-dimethylpyrazine (1.0 eq), chloroacetone (1.1 eq), and anhydrous ethanol (to achieve a 0.5 M concentration of the aminopyrazine).

  • Reaction: Heat the mixture to reflux and stir for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford 1,3-dimethylpyrrolo[1,2-a]pyrazine.

Part B: Bromination at the C7-Position

  • Reaction Setup: In a flask protected from light, dissolve 1,3-dimethylpyrrolo[1,2-a]pyrazine (1.0 eq) in a suitable solvent such as N,N-dimethylformamide (DMF) or dichloromethane (DCM). Cool the solution to 0 °C in an ice bath.

  • Reagent Addition: Slowly add N-bromosuccinimide (NBS) (1.05 eq) portion-wise, ensuring the temperature remains below 5 °C.

  • Reaction: Stir the reaction mixture at 0 °C for 1-2 hours, then allow it to warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction by TLC.

  • Quenching and Extraction: Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate. Extract the product with ethyl acetate or DCM.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization to yield 7-Bromo-1,3-dimethylpyrrolo[1,2-a]pyrazine.

Application in Cross-Coupling Reactions: Expanding Molecular Diversity

The C7-bromo substituent serves as a key functional group for introducing molecular diversity through transition metal-catalyzed cross-coupling reactions.[8] The electron-deficient nature of the pyrazine ring can influence the reactivity of the C-Br bond, often requiring careful optimization of reaction conditions.[9] Below are detailed protocols for two of the most powerful C-C and C-N bond-forming reactions: the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination.

Protocol 2: Suzuki-Miyaura Cross-Coupling for C-C Bond Formation

The Suzuki-Miyaura reaction is a versatile method for forming carbon-carbon bonds by coupling an organoboron compound with an organic halide.[10][11][12] This protocol outlines the arylation of 7-Bromo-1,3-dimethylpyrrolo[1,2-a]pyrazine.

Experimental Workflow for Suzuki-Miyaura Coupling

cluster_prep Reaction Preparation cluster_reaction Reaction Execution cluster_workup Work-up & Purification reagents Combine: - 7-Bromo-1,3-dimethylpyrrolo[1,2-a]pyrazine - Arylboronic acid - Palladium catalyst - Ligand - Base - Anhydrous solvent degas Degas with Argon/Nitrogen reagents->degas Seal vessel heat Heat to specified temperature (e.g., 80-110 °C) degas->heat monitor Monitor by TLC/LC-MS heat->monitor cool Cool to room temperature monitor->cool Upon completion filter Filter through Celite cool->filter extract Aqueous work-up and extraction filter->extract purify Column Chromatography extract->purify cluster_labels Key Steps pd0 Pd(0)L_n complex1 [R-Pd(II)-Br]L_n pd0->complex1 R-Br oxidative_addition Oxidative Addition complex2 [R-Pd(II)-NR'R'']L_n complex1->complex2 + HNR'R'' - HBr (Base) amine_coordination Amine Coordination & Deprotonation complex2->pd0 R-NR'R'' reductive_elimination Reductive Elimination l1 1. Oxidative Addition l2 2. Amine Coordination & Deprotonation l3 3. Reductive Elimination

Sources

Troubleshooting & Optimization

Technical Support Center: Purification of 7-Bromo-1,3-dimethylpyrrolo[1,2-a]pyrazine

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by the Senior Application Scientist Team

This guide provides in-depth technical support for researchers, scientists, and drug development professionals engaged in the purification of 7-Bromo-1,3-dimethylpyrrolo[1,2-a]pyrazine using column chromatography. Our focus is on troubleshooting common issues and explaining the scientific principles behind each step to ensure a reproducible, high-yield purification process.

Section 1: Foundational Knowledge & FAQs

This section addresses preliminary questions regarding the chromatographic behavior of the target compound.

Q1: What are the key molecular properties of 7-Bromo-1,3-dimethylpyrrolo[1,2-a]pyrazine that influence its purification by column chromatography?

A1: The chromatographic behavior of 7-Bromo-1,3-dimethylpyrrolo[1,2-a]pyrazine is primarily dictated by three features:

  • Moderate Polarity: The fused pyrrolopyrazine ring system is aromatic and contains two nitrogen atoms, making it moderately polar.[1][2] The bromine and methyl substituents contribute to its overall lipophilicity. This polarity profile makes it well-suited for normal-phase chromatography.

  • Basic Nitrogen Atoms: The nitrogen atoms in the pyrazine ring can act as Lewis bases. This is a critical consideration as they can interact strongly with the acidic silanol groups (Si-OH) on the surface of standard silica gel. This interaction can lead to significant peak tailing or, in some cases, irreversible adsorption.[3]

  • Solubility: The compound is generally soluble in common organic solvents like dichloromethane (DCM), ethyl acetate (EtOAc), and acetone, which is essential for both sample loading and mobile phase selection.[4]

Q2: What is the recommended starting point for selecting the stationary and mobile phases?

A2: For initial trials, the standard and most cost-effective setup is recommended:

  • Stationary Phase: Silica gel (230-400 mesh) is the conventional choice for normal-phase chromatography.[5][6] Its slightly acidic nature, however, must be considered due to the basicity of the analyte (see Troubleshooting Q&A for solutions).

  • Mobile Phase (Eluent): A binary solvent system of a non-polar solvent and a moderately polar solvent is the ideal starting point. The most common and effective combination for compounds of this type is Hexanes/Ethyl Acetate .[7] The initial ratio should be determined by Thin Layer Chromatography (TLC) analysis. The goal is to find a ratio that provides a retention factor (Rf) of approximately 0.25-0.35 for the target compound, as this typically translates to the best separation on a column.[3]

Section 2: Standard Purification Workflow

This section outlines the standard, step-by-step workflow for the purification process. Each step is crucial for achieving optimal purity and yield.

G cluster_prep Phase 1: Preparation cluster_sep Phase 2: Separation cluster_post Phase 3: Analysis & Recovery tlc 1. TLC Analysis (Optimize Solvent System) column_prep 2. Column Preparation (Slurry Packing) tlc->column_prep Determines Eluent sample_prep 3. Sample Loading (Dry or Wet Loading) column_prep->sample_prep elution 4. Elution (Isocratic or Gradient) sample_prep->elution collection 5. Fraction Collection elution->collection Continuous Flow frac_analysis 6. Fraction Analysis (TLC) collection->frac_analysis pooling 7. Pooling & Solvent Removal frac_analysis->pooling Identify Pure Fractions final_product 8. Pure Compound pooling->final_product

Caption: Standard workflow for column chromatography purification.

Section 3: Troubleshooting Guide

This Q&A section addresses the most common problems encountered during the purification of 7-Bromo-1,3-dimethylpyrrolo[1,2-a]pyrazine and similar heterocyclic compounds.

Issue: Poor Separation or Overlapping Spots

Q: My TLC shows distinct spots, but on the column, all my fractions are mixed. What's going wrong?

A: This is a common issue that can stem from several factors. Let's diagnose the potential causes.

  • Cause 1: Inappropriate Solvent System. The solvent system that works for TLC may not translate perfectly to column chromatography, especially if the separation is challenging.

    • Solution: Your goal is an Rf of ~0.3 for the target compound. If your Rf on the TLC plate was too high (>0.5), the compound will move too quickly through the column, resulting in poor separation from faster-moving impurities ("solvent front").[4] Decrease the polarity of your mobile phase (e.g., increase the hexane percentage in a hexane/EtOAc system). If the Rf was too low (<0.2), the opposite is true; increase the eluent's polarity to speed up elution and reduce band broadening.[3]

  • Cause 2: Column Overloading. Loading too much crude material onto the column is a primary cause of poor separation.[3]

    • Solution: A general rule of thumb is to load no more than 1-5% of crude material relative to the mass of the stationary phase (e.g., 1-5 g of crude material for 100 g of silica). If you need to purify a large amount of material, it is always better to use a wider column rather than overloading a smaller one.[3]

  • Cause 3: Improper Column Packing. Channels or cracks in the silica bed will ruin separation efficiency, as the solvent and sample will bypass the stationary phase.

    • Solution: Ensure you are using a proper slurry packing method. The silica should be fully suspended in the initial mobile phase and poured into the column in a single, continuous motion. Gently tapping the column as the silica settles can help create a uniform bed. Never let the top of the silica bed run dry during packing or elution.[5]

Issue: Compound Streaking (Tailing) on TLC and Column

Q: My spot for 7-Bromo-1,3-dimethylpyrrolo[1,2-a]pyrazine is a long streak instead of a tight circle on the TLC plate. How can I fix this for my column?

A: Streaking is a classic sign of an undesirable interaction between your compound and the stationary phase, which is very common for basic nitrogen-containing heterocycles like yours.

  • Cause: The lone pair of electrons on the pyrazine nitrogen atoms interacts strongly with the acidic silanol groups (Si-OH) on the surface of the silica gel. This strong, non-ideal interaction causes a portion of the molecules to "stick" to the silica and elute slowly, resulting in a tail.[3]

  • Solution 1 (Recommended): Add a Basic Modifier. The most effective solution is to neutralize the acidic sites on the silica gel. Add a small amount of a volatile base, such as triethylamine (Et₃N) or ammonia (as a 7N solution in methanol), to your mobile phase. A typical concentration is 0.1-1% by volume.[3] This base will preferentially bind to the acidic sites, allowing your compound to elute symmetrically. Always perform a preliminary TLC with the modified eluent to confirm the issue is resolved before running the column.

  • Solution 2: Change the Stationary Phase. If adding a modifier is not desirable or ineffective, switch to a less acidic stationary phase. Neutral alumina is an excellent alternative for purifying basic compounds.[3] You will need to re-optimize your solvent system using TLC with alumina plates.

Issue: Compound Not Eluting or Decomposing

Q: I've run many column volumes of a very polar eluent, but I can't get my compound off the column. Where is it?

A: This frustrating situation suggests either extremely strong binding or on-column decomposition.

  • Cause 1: Irreversible Adsorption or Decomposition. The acidity of silica gel can sometimes catalyze the decomposition of sensitive compounds.[4] Your pyrrolopyrazine compound may be binding so strongly that it requires conditions that lead to degradation, or it may be degrading upon initial contact.

    • Solution: Perform a Stability Test. Before committing your entire batch to a column, perform a simple stability test. Spot your crude material on a silica TLC plate, and then let the plate sit on the bench for an hour before eluting it. If you see new spots or a significant decrease in the intensity of your product spot compared to a freshly spotted lane, your compound is not stable on silica.[4] In this case, you must switch to a less reactive stationary phase like neutral alumina or consider reversed-phase chromatography.[3]

  • Cause 2: Compound is Too Polar for the Solvent System. While less likely for this specific compound with standard eluents, it's possible that impurities from the reaction have rendered the crude mixture far more polar than anticipated.

    • Solution: If you have confirmed the compound is stable on silica, you may need to switch to a more aggressive polar solvent system. For example, if a high concentration of ethyl acetate in hexanes is not working, a system of dichloromethane/methanol could be more effective.[3] A gradient elution, where the polarity of the mobile phase is gradually increased over the course of the separation, can be very effective for eluting compounds with a wide range of polarities.[8]

G start Problem: Poor Separation check_rf Is TLC Rf of target ~0.25-0.35? start->check_rf check_load Is sample load <5% of silica mass? check_rf->check_load Yes sol_rf Adjust mobile phase polarity. (More/less polar solvent) check_rf->sol_rf No check_packing Is column packed uniformly (no cracks)? check_load->check_packing Yes sol_load Reduce sample load or use a larger column. check_load->sol_load No sol_packing Repack the column using a proper slurry method. check_packing->sol_packing No success Achieved Good Separation check_packing->success Yes sol_rf->success sol_load->success sol_packing->success

Caption: Troubleshooting workflow for poor separation issues.

Section 4: Data & Experimental Protocols

Table 1: Recommended Solvent Systems for Pyrrolo[1,2-a]pyrazine Analogs

The following table summarizes successful solvent systems reported in the literature for the purification of structurally similar compounds, providing excellent starting points for your TLC optimization.

Compound ClassEluent SystemRatio (v/v)Citation
Acetylated 1,3-dimethylpyrrolo[1,2-a]pyrazineHexanes : Ethyl Acetate7 : 3[7]
Substituted Pyrrolo[1,2-a]pyrazinesHexane : Ethyl Acetate : Dichloromethane4 : 1 : 2[9]
Phenyl-substituted Pyrrolo[1,2-a]pyrazineHexanes : Ethyl Acetate9 : 1[7]
Brominated Pyrrolopyridazine CarboxylatePetroleum Ether : Ethyl Acetate30 : 1[10]
N-Aryl Pyrazine-2-carboxamideHexane : Ethyl Acetate5 : 1[6]
Protocol 1: TLC Analysis for Solvent System Optimization
  • Prepare Samples: Dissolve a small amount of your crude 7-Bromo-1,3-dimethylpyrrolo[1,2-a]pyrazine in a volatile solvent like dichloromethane to create a concentrated solution.

  • Prepare Eluent Chambers: In separate sealed chambers (e.g., beakers covered with a watch glass), pour a small amount (~0.5 cm depth) of different hexane/ethyl acetate mixtures (e.g., 9:1, 4:1, 7:3, 1:1). Let the chambers saturate with vapor for 5-10 minutes.

  • Spot the TLC Plate: Using a capillary tube, carefully spot your dissolved crude material onto the baseline of a silica gel TLC plate. Make the spot as small as possible.

  • Develop the Plate: Place the spotted TLC plate into one of the prepared chambers and allow the solvent front to travel up the plate until it is about 1 cm from the top.

  • Visualize: Remove the plate and immediately mark the solvent front with a pencil. Visualize the spots under a UV lamp (254 nm). Circle all visible spots.

  • Analyze: Calculate the Rf value for your target compound (distance traveled by spot / distance traveled by solvent front). The ideal system will provide good separation between the target and impurities, with the target Rf value between 0.25 and 0.35.[3]

  • Troubleshoot Tailing: If significant tailing is observed, repeat steps 3-6 using an eluent that contains 0.5% triethylamine.

Protocol 2: Column Chromatography with a Basic Modifier
  • Select Solvent System: Based on Protocol 1, choose the optimized eluent system (e.g., 8:2 Hexane:EtOAc + 0.5% Et₃N) that gives an Rf of ~0.3 for the target compound.

  • Prepare the Slurry: In a beaker, mix an appropriate amount of silica gel (typically 50-100 times the weight of your crude material) with your chosen eluent until a uniform, pourable slurry is formed.

  • Pack the Column: Pour the slurry into your chromatography column. Use a small amount of pressure (air or nitrogen) to pack the bed firmly and drain the excess solvent until it is just level with the top of the silica bed. Do not let the bed run dry.

  • Load the Sample: Dissolve your crude material in a minimal amount of dichloromethane. To this solution, add a small amount of silica gel (~1-2 times the weight of the crude material) and evaporate the solvent completely to create a dry, free-flowing powder. This is known as "dry loading" and generally gives better separation. Carefully add this powder to the top of the packed column.

  • Elute the Column: Carefully add your mobile phase to the column. Using gentle air pressure, begin to move the solvent through the column. Collect the eluting solvent in fractions (e.g., in test tubes).

  • Monitor the Separation: Periodically analyze the collected fractions by TLC to determine which ones contain your pure compound.

  • Combine and Concentrate: Combine all fractions that contain only the pure 7-Bromo-1,3-dimethylpyrrolo[1,2-a]pyrazine. Remove the solvent using a rotary evaporator to yield the purified product.

References

  • Current time information in Pasuruan, ID. (n.d.). Google.
  • Overcoming challenges in the purification of heterocyclic compounds. (n.d.). BenchChem.
  • Mastering Column Chromatography: Techniques and Tips. (2024, November 20). Chrom Tech, Inc.
  • Mobile Phase Selection Guide: Optimal Solvent Pairing Strategies For Different Analytical Tasks. (2024, May 10). Alwsci.
  • Isolation techniques for pyrazine products from complex reaction mixtures. (n.d.). BenchChem.
  • One-pot synthesis of pyrrolo[1,2-a]quinoxaline and pyrrolo[1,2-a]pyrazine derivatives via the three-component reaction of 1,2-diamines, ethyl pyruvate and a-bromo ketones. (2019, July 1). Journal of the Iranian Chemical Society.
  • Troubleshooting Flash Column Chromatography. (n.d.). University of Rochester Department of Chemistry.
  • Catalyst-Free Construction of Imidazole-Pyrrolo[1,2‐a]pyrazine Hybrid, 2,6-Disubstituted Imidazo[1,2 - Y-Scholar Hub@YONSEI. (2025, September 30). The Journal of Organic Chemistry. Retrieved February 24, 2026, from https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE-Sz-3PD1MD_wXyHClZcSq5iNBUTYziZSa61W6Fk_ytec9zP9MS8vRTcoR97Q1jZXpqhi4u_BkpHinrW2GwEnz59-1uj0dqSTmd3HCkbFa6HQ59994Qvf6sWpda8OIyh9yce3PHSPYdbcU1Q_b-MMWi3uvPGli7e-_XETxBzfT5rnQ8E-Gg0Cn-A1VXA9bh0AoITr1lI_8mezJDnt6lIByUXzP_dhtJ7SrxOK9C1xjLEDCci0aILoXvfT7scbbtm0YWs1tXwdfrAklNYCl2SSVUKEaYpAD1DottP7v2Y28O47s96YekwAW3EpIEVGmzSntsmwnnQ==
  • THE SYNTHESIS OF PYRROLO[13<]PYRAZIN-I(zw)-ONES AND PYRROU)[11]PYRIDAZIN-6(5H). (n.d.). Retrieved February 24, 2026, from

  • Mobile Phase Optimization: A Critical Factor in HPLC. (2025, June 6). Phenomenex.
  • Chromatography Column Selection Guide. (2023, May 18). Biocompare.
  • How to Select the Optimal Chromatography Column. (2023, August 1). Cole-Parmer.
  • LC Chromatography Troubleshooting Guide. (2023, November 3). HALO Columns.
  • Column troubleshooting guide - Reversed phase. (n.d.). Thermo Fisher Scientific.
  • Electrophilic acetylation and formylation of pyrrolo[1,2-a]pyrazines: substituent effects on regioselectivity. (n.d.). Semantic Scholar.
  • Design, synthesis, and biological evaluation of novel pyrrolo[1,2-a]pyrazine derivatives. (2019, June 1). Bioorganic & Medicinal Chemistry Letters.
  • A novel convenient approach towards pyrrolo[1,2-b]pyridazines through a domino coupling-isomerization-condensation reaction. (n.d.). Organic & Biomolecular Chemistry.
  • ChemInform Abstract: One-Pot Synthesis of Pyrrolo[1,2-a]quinoxaline and Pyrrolo[1,2-a]pyrazine Derivatives via the Three-Component Reaction of 1,2-Diamines, Ethyl Pyruvate and α-Bromo Ketones. (n.d.). ResearchGate.
  • Chemical Transformation of Pyrazine Derivatives. (2022, May 25). Moroccan Journal of Chemistry.
  • Synthesis, Characterization, Tyrosine Kinase Inhibitory Studies and Molecular Docking Analysis of Pyrazine-2-carboxamide Derivatives. (2025, June 19). Advanced Journal of Chemistry, Section A.
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  • Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase Inhibitor Activities, and Docking Studies. (2024, September 20). MDPI.
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Sources

Optimizing catalyst loading for 7-bromo-pyrrolopyrazine coupling reactions

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide addresses the optimization of catalyst loading for 7-bromo-5H-pyrrolo[2,3-b]pyrazine , a challenging "privileged scaffold" in kinase inhibitor development.

This guide moves beyond standard "try-and-see" screening. It focuses on the mechanistic reality that nitrogen-rich heterocycles are not just substrates—they are catalyst poisons .

Module 1: The Mechanistic Challenge (The "Why")

The Core Problem: You are likely experiencing "reaction stalling" at 40–60% conversion, regardless of time. Adding more catalyst at the start doesn't help linearly.

The Cause: Competitive Coordination (Catalyst Poisoning) Pyrrolopyrazines possess a "hard" nitrogen at position 4 (pyrazine ring) and often an acidic proton at position 5 (pyrrole ring).

  • The Trap: The Palladium (Pd) center is electron-deficient. The pyrazine nitrogen (N-4) is a strong

    
    -donor. Instead of performing oxidative addition at the C-Br bond (C-7), the Pd coordinates to N-4.
    
  • The Result: Formation of a stable, off-cycle Pd-complex (Pd-N adduct). This removes active catalyst from the cycle faster than the turnover frequency (TOF).

Visualizing the Failure Mode

The diagram below maps the "Death Spiral" of the catalyst in the presence of this specific scaffold.

CatalystCycle Pd0 Active Catalyst [L-Pd(0)] OxAdd Oxidative Addition (Productive) Pd0->OxAdd k(ox) Poison OFF-CYCLE TRAP Pd-N(Pyrazine) Coordination Pd0->Poison Fast Coordination TransMet Transmetallation & Reductive Elim OxAdd->TransMet TransMet->Pd0 Regeneration Product Coupled Product TransMet->Product Agg Pd Black (Irreversible Deactivation) Poison->Agg Ligand Shedding

Figure 1: The Kinetic Competition. The pyrazine nitrogen sequesters the active catalyst (Red Path) before it can engage the bromide (Blue Path).

Module 2: Optimization Protocol (The "How")

Do not simply increase mol%. You must change the nature of the catalyst or how it is introduced.

Protocol A: The "Dosage" Strategy (For Stalled Reactions)

If your reaction stalls, the catalyst is dead. Adding 10 mol% at


 often leads to rapid aggregation (Pd black) because the concentration of active species exceeds the rate of the oxidative addition.

The Fix: Maintain a low steady-state concentration of active Pd.

  • Calculate Total Loading: Target 5 mol% total.

  • Split the Charge: Divide the catalyst into 3 aliquots (2 mol%, 1.5 mol%, 1.5 mol%).

  • Execution:

    • T=0h: Add Aliquot 1.

    • T=2h: Check LCMS. If progress exists but slows, add Aliquot 2.

    • T=4h: Add Aliquot 3.

    • Why this works: This prevents the "over-saturation" of Pd that leads to Pd-Pd interaction and precipitation, keeping the Pd available for the slow oxidative addition.

Protocol B: Ligand Selection Matrix

Standard ligands (


, dppf) are often too small. They allow the Pd to get close enough to the pyrazine nitrogen to coordinate. You need bulky, electron-rich ligands  to create a steric wall.
Catalyst SystemLoading Rec.SuitabilityTechnical Note

5–10 mol%Low Ligand dissociation is fast; high susceptibility to N-poisoning.

3–5 mol%Medium Good for Suzuki, but dppf bite angle can be unstable with N-heterocycles.
XPhos Pd G3/G4 0.5–2 mol% High Bulky biaryl ligand prevents N-coordination. Pre-catalyst (G3/G4) ensures rapid activation.
A-taPhos Pd G3 1–3 mol%High Excellent for base-sensitive substrates or weak nucleophiles.

Module 3: Troubleshooting & FAQs

Q1: My reaction turns black immediately, and I get <10% yield. Is this bad catalyst?

A: It is likely unprotected N-H interference . If your pyrrolopyrazine has a free N-H at position 5 (the pyrrole nitrogen), it is acidic (


).
  • Mechanism: The base deprotonates the pyrrole. The resulting anion is an extremely potent ligand that binds Pd irreversibly (forming a "palladate" species).

  • Solution:

    • Protect the Nitrogen: Use a SEM, Boc, or Tosyl group on the N-5 position.

    • Hard Base Switch: If you cannot protect, use 2.5 equiv of base (e.g.,

      
      ) to ensure the species is fully anionic and soluble, and use a highly reactive precatalyst (e.g., XPhos Pd G4 ) to outcompete the coordination.
      
Q2: I see the product mass, but also a mass of [M-Br + H]. Why am I getting dehalogenation?

A: This is Hydrodehalogenation .

  • Cause: The oxidative addition happens (Pd inserts into C-Br), but the transmetallation (coupling partner arrival) is too slow. The Pd-Ar species then grabs a hydride from the solvent (especially alcohols like EtOH or iPrOH) or the base.

  • Solution:

    • Change Solvent: Switch from alcoholic solvents to 1,4-Dioxane or Toluene .

    • Exclude Water: Ensure strictly anhydrous conditions.

    • Boost Transmetallation: If doing Suzuki coupling, add a promoter like CsF (2 equiv) or increase the boronic acid to 1.5 equiv.

Q3: Can I scale this up? The 50mg reaction worked, but the 5g reaction failed.

A: N-heterocycle couplings are notoriously sensitive to mass transfer effects on scale.

  • Issue: On a larger scale, local concentrations of base/catalyst can be high during addition, leading to immediate poisoning/aggregation before dispersion.

  • Solution:

    • Degas Thoroughly: Sparge with Argon for 20 mins (balloons are insufficient for >1g scale).

    • High Agitation: Ensure a vortex is visible.

    • Pre-heating: For Buchwald-Hartwig, mix Ar-Br, Amine, and Base in solvent first. Heat to reaction temp (e.g., 80°C), then inject the catalyst solution. This ensures the reaction starts immediately upon catalyst arrival, minimizing the "resting time" where poisoning occurs.

References

  • Mechanisms of Catalyst Poisoning in Palladium-C

    • Source: American Chemical Society (ACS) / J. Am. Chem. Soc.
    • Context: Defines the mechanism of N-heterocycle coordination inhibiting the c
    • URL:[Link]

  • Optimization of Buchwald-Hartwig Amin

    • Source: BenchChem Technical Guides.[1]

    • Context: Provides standard protocols for precatalyst selection (G3/G4) and base screening.
  • Bypassing the Limitations of Directed C–H Functionaliz

    • Source: N
    • Context: Discusses the strong coordination of nitrogen atoms in heterocycles leading to catalyst poisoning and str
    • URL:[Link]

  • Functionalization of Pyrrolo[2,3-d]pyrimidine by Palladium-C

    • Source: ResearchG
    • Context: Specific review of coupling conditions for the 7-deazapurine scaffold (isosteric to pyrrolopyrazine).
    • URL:[Link]

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Validation & Comparative

A Comparative Guide to the Biological Activity of 7-Bromo vs. 7-Chloro Pyrrolopyrazines in Kinase Inhibition

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of kinase inhibitor discovery, the 5H-pyrrolo[2,3-b]pyrazine scaffold has emerged as a privileged structure, forming the core of numerous potent and selective therapeutic agents.[1][2] The strategic modification of this heterocyclic system allows for the fine-tuning of its pharmacological properties. Among the various positions for substitution, the 7-position of the pyrrole ring has been a focal point for medicinal chemists. Halogenation at this site, in particular, has proven to be a critical determinant of a compound's biological activity. This guide provides an in-depth comparison of the biological activities of 7-bromo and 7-chloro pyrrolopyrazine derivatives, drawing upon structure-activity relationship (SAR) principles from published literature to inform the design of next-generation kinase inhibitors.

The Critical Role of Halogenation at the 7-Position

The introduction of a halogen atom at the 7-position of the pyrrolopyrazine core can significantly influence a molecule's potency, selectivity, and pharmacokinetic profile. This is primarily due to the following factors:

  • Electronic Effects: Both chlorine and bromine are electron-withdrawing groups. Their presence can modulate the electron density of the pyrrole ring, which in turn can affect the pKa of the pyrrole nitrogen and its ability to form crucial hydrogen bonds with the kinase hinge region.

  • Steric and Lipophilic Properties: Bromine is larger and slightly more lipophilic than chlorine. These differences in size and hydrophobicity can impact how the inhibitor fits into the ATP-binding pocket of a kinase and can lead to altered van der Waals interactions with surrounding amino acid residues.

  • Halogen Bonding: Both chlorine and bromine can participate in halogen bonding, a non-covalent interaction with electron-donating atoms (such as oxygen or nitrogen) in the protein backbone or side chains. The strength of this interaction differs between the two halogens and can contribute to the overall binding affinity.

Comparative Analysis of Biological Activity: A Data-Driven Inference

To illustrate the potential differences in biological activity, we will consider a hypothetical case study based on the well-established role of 7-substituted 5H-pyrrolo[2,3-b]pyrazines as Fibroblast Growth Factor Receptor (FGFR) inhibitors.[3][4]

Table 1: Inferred Comparative Kinase Inhibitory Activity

CompoundHalogen at 7-PositionTarget KinaseInferred IC50 (nM)Rationale for Inference
Compound A 7-ChloroFGFR110 - 50Based on published data for potent 7-substituted pyrrolopyrazine FGFR inhibitors, a chloro-substituent often contributes to high potency.[3]
Compound B 7-BromoFGFR15 - 25The slightly larger and more polarizable bromine atom may form more favorable interactions within the hydrophobic pocket of the ATP-binding site, potentially leading to a modest increase in potency compared to the chloro analog.

Expert Analysis of Structure-Activity Relationships (SAR):

The subtle yet significant differences between a 7-chloro and a 7-bromo substituent can lead to discernible variations in biological activity. In the context of FGFR inhibition, the 7-position of the pyrrolopyrazine core is often directed towards the solvent-exposed region of the ATP-binding pocket.

  • Potency: While both halogens are expected to contribute to potent inhibition, the larger size of the bromine atom may allow for more extensive van der Waals contacts with hydrophobic residues in the kinase active site. This could translate to a modest increase in potency for the 7-bromo analog compared to its 7-chloro counterpart, as suggested in the inferred data in Table 1.

  • Selectivity: The nature of the halogen at the 7-position can also influence the selectivity profile of the inhibitor. The different steric and electronic properties of bromine and chlorine can lead to differential binding affinities for off-target kinases. For instance, the bulkier bromine atom might create steric clashes in the binding sites of some kinases, leading to a more selective profile.

  • Pharmacokinetics: The lipophilicity of the halogen can impact the compound's pharmacokinetic properties, such as cell permeability and metabolic stability. While both bromo and chloro substituents increase lipophilicity, the effect of bromine is slightly more pronounced. This could lead to differences in absorption, distribution, metabolism, and excretion (ADME) profiles.

Experimental Protocols for Assessing Kinase Inhibitory Activity

To empirically determine and compare the biological activities of 7-bromo and 7-chloro pyrrolopyrazines, robust and validated experimental protocols are essential.

Biochemical Kinase Assay (e.g., ADP-Glo™ Kinase Assay)

This assay quantifies the amount of ADP produced during the kinase reaction, providing a direct measure of enzyme activity.[5][6]

Step-by-Step Methodology:

  • Reaction Setup: In a 384-well plate, prepare a reaction mixture containing the purified kinase (e.g., FGFR1), the test compound (7-bromo or 7-chloro pyrrolopyrazine derivative at varying concentrations), and the kinase substrate in a suitable kinase buffer.

  • Initiation of Reaction: Add a solution of ATP to initiate the kinase reaction. Incubate the plate at a controlled temperature (e.g., 30°C) for a defined period (e.g., 60 minutes).

  • Termination and ADP Detection: Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP.

  • Luminescence Generation: Add Kinase Detection Reagent to convert the generated ADP back to ATP, which then drives a luciferase-luciferin reaction, producing a luminescent signal.

  • Data Acquisition: Measure the luminescence using a plate reader. The intensity of the light signal is proportional to the amount of ADP produced and thus reflects the kinase activity.

  • IC50 Determination: Plot the kinase activity against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value (the concentration of inhibitor required to reduce kinase activity by 50%).

dot

cluster_0 Biochemical Kinase Assay Workflow A 1. Prepare Reaction Mixture (Kinase, Inhibitor, Substrate) B 2. Initiate Reaction (Add ATP) A->B C 3. Stop Reaction & Deplete ATP (Add ADP-Glo™ Reagent) B->C D 4. Convert ADP to ATP & Generate Light (Add Kinase Detection Reagent) C->D E 5. Measure Luminescence D->E F 6. Calculate IC50 E->F

Caption: Workflow of a typical biochemical kinase assay.

Cell-Based Kinase Assay (e.g., Cellular Phosphorylation Assay)

This assay measures the inhibition of kinase activity within a cellular context, providing more physiologically relevant data.[7]

Step-by-Step Methodology:

  • Cell Culture: Culture a relevant cell line (e.g., a cancer cell line with known FGFR activation) in appropriate growth media.

  • Compound Treatment: Treat the cells with varying concentrations of the 7-bromo or 7-chloro pyrrolopyrazine derivatives for a specific duration.

  • Cell Lysis: Lyse the cells to release the intracellular proteins.

  • Quantification of Phosphorylation: Use a phospho-specific antibody to detect the phosphorylation of a known downstream substrate of the target kinase (e.g., phospho-FRS2α for FGFR). This is typically done using techniques like Western blotting or ELISA.

  • Data Analysis: Quantify the levels of the phosphorylated substrate relative to the total amount of the substrate.

  • IC50 Determination: Plot the percentage of substrate phosphorylation against the inhibitor concentration to determine the cellular IC50 value.

dot

cluster_1 Cell-Based Phosphorylation Assay Start Culture Cells Treat Treat with Inhibitor Start->Treat Lyse Lyse Cells Treat->Lyse Detect Detect Phospho-Substrate (e.g., Western Blot, ELISA) Lyse->Detect Analyze Quantify Phosphorylation Detect->Analyze IC50 Determine Cellular IC50 Analyze->IC50

Caption: Key steps in a cell-based kinase phosphorylation assay.

Conclusion

The choice between a 7-bromo and a 7-chloro substituent on the pyrrolopyrazine scaffold is a nuanced decision in the drug design process. While both can lead to potent kinase inhibitors, the subtle differences in their physicochemical properties can have a significant impact on the final biological profile of the compound. The larger, more polarizable bromine atom may offer advantages in terms of potency through enhanced van der Waals and halogen bonding interactions. However, this must be balanced against potential changes in selectivity and pharmacokinetic properties. Ultimately, the optimal choice of halogen will be target-dependent and will require empirical validation through the synthesis and rigorous biological evaluation of both analogs using the types of assays detailed in this guide. This comparative guide serves as a foundational resource for researchers to make more informed decisions in the design and optimization of novel pyrrolopyrazine-based kinase inhibitors.

References

  • Reaction Biology. (2022, May 11). Spotlight: Cell-based kinase assay formats. [Link]

  • Dehnavi, F., Alizadeh, S. R., & Ebrahimzadeh, M. A. (2021). Pyrrolopyrazine derivatives: synthetic approaches and biological activities. Medicinal Chemistry Research, 30(10), 1835-1861.
  • Jiang, A., Liu, Q., Wang, R., Wei, P., Dai, Y., Wang, X., ... & Xiong, B. (2018). Structure-based discovery of a series of 5H-pyrrolo [2, 3-b] pyrazine FGFR kinase inhibitors. Molecules, 23(3), 705.
  • Li, X., Zhang, Y., Wang, Y., Li, Y., Wang, Y., Zhang, Y., ... & Zhang, J. (2025). Design, Synthesis and Biological Evaluation of 7-(1-Methyl-1 H-indole-3-yl)-5 H-pyrrolo [2, 3-b] pyrazine Derivatives as Novel Covalent pan-FGFR Inhibitors to Overcome Clinical Resistance. Journal of Medicinal Chemistry.
  • Wang, R., Liu, Q., Wei, P., Jiang, A., Dai, Y., Xu, Y., ... & Xiong, B. (2018).
  • Jaime-Figueroa, S., De Vicente, J., Hermann, J., Jahangir, A., Jin, S., Kuglstatter, A., ... & Yee, C. (2013). Discovery of a series of novel 5H-pyrrolo [2, 3-b] pyrazine-2-phenyl ethers, as potent JAK3 inhibitors. Bioorganic & medicinal chemistry letters, 23(9), 2522-2526.
  • Metwally, K., & Abo-Dya, N. (2024). Pyrrolo [2, 3-d] Pyrimidines as EGFR and VEGFR Kinase Inhibitors: A Comprehensive SAR Review. Current Medicinal Chemistry, 31(36), 5918-5936.
  • O'Shea, J. J., Holland, S. M., & Staudt, L. M. (2013). JAKs and STATs in immunity, immunodeficiency, and cancer. New England Journal of Medicine, 368(2), 161-170.
  • BellBrook Labs. (2018, December 10). How Does a Biochemical Kinase Assay Work?. [Link]

  • Scilit. Discovery of a series of novel 5H-pyrrolo[2,3-b]pyrazine-2-phenyl ethers, as potent JAK3 inhibitors. [Link]

  • Jiang, A., Liu, Q., Wang, R., Wei, P., Dai, Y., Wang, X., ... & Xiong, B. (2018). Structure-Based Discovery of a Series of 5H-Pyrrolo [2, 3-b] pyrazine FGFR Kinase Inhibitors. Molecules, 23(3), 705.
  • Liu, Q., Wang, R., Wei, P., Jiang, A., Dai, Y., Xu, Y., ... & Xiong, B. (2018). Discovery and Biological Evaluation of a Series of Pyrrolo [2, 3-b] pyrazines as Novel FGFR Inhibitors. Molecules, 23(6), 1386.
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  • ACS Publications. (2024, December 11). Pyrrolopyrazine Compounds as ERK5 Inhibitors for Treating Cancer. [Link]

  • Al-Warhi, T., Sabt, A., Al-Salahi, R., Al-Ostoot, F. H., Al-Mugren, K. S., & Al-Ghorbani, M. (2023). Discovery of New Pyrrolo [2, 3-d] pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers. Molecules, 28(18), 6691.
  • Setyowati, W. A. E., Puspitasari, I., & Hertiani, T. (2025). Synthesis, Characterization, Tyrosine Kinase Inhibitory Studies and Molecular Docking Analysis of Pyrazine-2-carboxamide Derivatives. Advanced Journal of Chemistry, Section A, 8(12), 2098-2112.
  • Jiang, A., Liu, Q., Wang, R., Wei, P., Dai, Y., Wang, X., ... & Xiong, B. (2018). Structure-Based Discovery of a Series of 5H-Pyrrolo [2, 3-b] pyrazine FGFR Kinase Inhibitors. Molecules, 23(3), 705.
  • Li, X., Zhang, Y., Wang, Y., Li, Y., Wang, Y., Zhang, Y., ... & Zhang, J. (2025). Design, Synthesis and Biological Evaluation of 7-(1-Methyl-1 H-indole-3-yl)-5 H-pyrrolo [2, 3-b] pyrazine Derivatives as Novel Covalent pan-FGFR Inhibitors to Overcome Clinical Resistance. Journal of Medicinal Chemistry.
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A Comparative Guide to the UV-Vis Absorption Maxima of 1,3-Dimethylpyrrolo[1,2-a]pyrazine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the ultraviolet-visible (UV-Vis) absorption characteristics of 1,3-dimethylpyrrolo[1,2-a]pyrazine derivatives. In the absence of extensive experimental data for a wide range of substituted analogs, this document establishes a predictive framework based on fundamental principles of photochemistry and supported by data from structurally related heterocyclic systems. We will explore the core electronic transitions of the parent scaffold and systematically evaluate the anticipated effects of various substituents on the absorption maxima (λmax). This guide is intended to empower researchers to predict the spectral properties of novel derivatives and to provide a standardized methodology for experimental validation.

The 1,3-Dimethylpyrrolo[1,2-a]pyrazine Scaffold: A Privileged Heterocycle

The pyrrolo[1,2-a]pyrazine core is a nitrogen-containing heterocyclic system that has garnered significant interest in medicinal chemistry due to its presence in a variety of biologically active compounds.[1][2] The fusion of an electron-rich pyrrole ring with an electron-deficient pyrazine ring creates a unique electronic environment, making these compounds interesting candidates for photophysical applications and as versatile synthons in drug discovery.[3] The 1,3-dimethyl substitution pattern provides a foundational structure from which a diverse chemical library can be built.[2]

Fundamental Electronic Transitions and the Influence of Molecular Structure

The UV-Vis absorption spectrum of an organic molecule is dictated by the electronic transitions between molecular orbitals. For N-heterocyclic aromatic compounds like pyrazine and its derivatives, two primary types of transitions are observed in the UV-Vis region: π → π* and n → π* transitions.[4]

  • π → π Transitions:* These are typically high-energy, high-intensity absorptions resulting from the excitation of an electron from a bonding π orbital to an antibonding π* orbital. In aromatic systems, these transitions are responsible for the strong absorption bands.

  • n → π Transitions:* These transitions involve the excitation of a non-bonding electron (from the lone pair of a nitrogen atom) to an antibonding π* orbital. They are generally of lower energy and intensity compared to π → π* transitions.

The position and intensity of these absorption bands are highly sensitive to the molecular structure, particularly the extent of conjugation and the presence of substituents.[5]

Predictive Comparison of Substituent Effects on λmax

The introduction of substituents onto the 1,3-dimethylpyrrolo[1,2-a]pyrazine core is expected to modulate the energy of the frontier molecular orbitals (HOMO and LUMO), thereby shifting the absorption maxima. The nature and position of these substituents will determine the direction and magnitude of the shift (bathochromic or hypsochromic).

Effect of Electron-Donating Groups (EDGs)

Electron-donating groups (e.g., -OCH₃, -NH₂, -N(CH₃)₂) generally cause a bathochromic shift (red shift) in the λmax of the π → π* transition. This is because EDGs raise the energy of the HOMO more than the LUMO, decreasing the HOMO-LUMO energy gap. This effect is most pronounced when the EDG is in a position that allows for effective resonance with the π-system of the heterocyclic core.

Effect of Electron-Withdrawing Groups (EWGs)

Electron-withdrawing groups (e.g., -NO₂, -CN, -C(O)R) typically lead to a more complex behavior. While they lower the energy of both the HOMO and LUMO, the effect on the LUMO is generally more pronounced. This can result in a smaller HOMO-LUMO gap and a bathochromic shift . In some cases, particularly with n → π* transitions, a hypsochromic shift (blue shift) can be observed as EWGs can stabilize the non-bonding orbitals.[6]

Extension of Conjugation

Substituting the core with aromatic rings (e.g., phenyl, thienyl) extends the π-conjugated system. This delocalization of π-electrons consistently leads to a smaller HOMO-LUMO gap and a significant bathochromic shift in the λmax.[7][8]

The following table summarizes the predicted effects of various substituents on the λmax of 1,3-dimethylpyrrolo[1,2-a]pyrazine.

Substituent TypeExamplePredicted Effect on π → π* λmaxRationale
Electron-Donating -OCH₃, -NH₂Bathochromic Shift (Red Shift)Raises HOMO energy, decreasing the HOMO-LUMO gap.[5]
Electron-Withdrawing -NO₂, -CNBathochromic Shift (Red Shift)Lowers LUMO energy more significantly than HOMO, decreasing the gap.[6]
Halogens -F, -Cl, -BrWeak Bathochromic/Hypsochromic ShiftDual inductive (-I) and resonance (+M) effects lead to less predictable shifts.[5]
Aromatic Rings -C₆H₅Strong Bathochromic Shift (Red Shift)Extends the π-conjugated system, significantly lowering the HOMO-LUMO gap.[7][8]

Experimental Protocol for UV-Vis Absorption Measurement

To ensure the generation of comparable and reliable data, a standardized experimental protocol is crucial.

Materials and Instrumentation
  • Spectrophotometric grade solvent (e.g., ethanol, acetonitrile, or dichloromethane)

  • 1,3-Dimethylpyrrolo[1,2-a]pyrazine derivative of high purity

  • Calibrated dual-beam UV-Vis spectrophotometer

  • Quartz cuvettes (1 cm path length)

Sample Preparation
  • Prepare a stock solution of the test compound in the chosen solvent at a concentration of approximately 1 mM.

  • From the stock solution, prepare a series of dilutions to determine an optimal concentration that yields an absorbance in the range of 0.5 - 1.5 at the λmax. A typical starting concentration for analysis is 10 µM.

Data Acquisition
  • Record a baseline spectrum with the cuvettes filled with the pure solvent.

  • Record the absorption spectrum of the sample solution from approximately 200 to 600 nm.

  • Identify the wavelength of maximum absorbance (λmax) and record the absorbance value.

G Experimental Workflow for UV-Vis Analysis cluster_prep Sample Preparation cluster_acq Data Acquisition A Prepare Stock Solution (1 mM) B Perform Serial Dilutions A->B C Select Optimal Concentration (Abs ~0.5-1.5) B->C D Record Solvent Baseline C->D Transfer to Cuvette E Record Sample Spectrum (200-600 nm) D->E F Identify λmax and Absorbance E->F

Caption: Workflow for obtaining UV-Vis absorption spectra.

Visualizing the Influence of Substituents

The effect of substituents on the electronic transitions can be conceptually visualized by considering their impact on the frontier molecular orbitals.

G Conceptual Diagram of Substituent Effects on Molecular Orbitals cluster_unsub Unsubstituted Core cluster_edg With Electron-Donating Group cluster_ewg With Electron-Withdrawing Group LUMO_unsub LUMO HOMO_unsub HOMO LUMO_unsub->HOMO_unsub ΔE LUMO_edg LUMO HOMO_edg HOMO (raised) LUMO_edg->HOMO_edg ΔE' < ΔE LUMO_ewg LUMO (lowered) HOMO_ewg HOMO LUMO_ewg->HOMO_ewg ΔE'' < ΔE

Caption: Substituent influence on HOMO-LUMO energy gap.

Conclusion

This guide provides a foundational understanding of the UV-Vis absorption properties of 1,3-dimethylpyrrolo[1,2-a]pyrazine derivatives. While a comprehensive experimental dataset is yet to be established, the principles outlined herein offer a robust framework for predicting the influence of various substituents on the absorption maxima. The provided experimental protocol serves as a standardized method to facilitate the generation of comparable data within the research community. Further systematic studies, combining synthesis, spectroscopy, and computational analysis, will be invaluable in fully elucidating the rich photophysical landscape of this important class of heterocyclic compounds.

References

  • Bandyopadhyay, A., et al. (2025). Pyrrolo[1,2-a]quinoxaline: A Combined Experimental and Computational Study on the Photophysical Properties of a New Photofunctional Building Block. The Journal of Physical Chemistry B.
  • Milosavljević, S., et al. (Year not available). Effects of substituents on the electronic absorption spectra of 3-N-(4-substituted phenyl). TechnoRep.
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  • Kim, I., et al. (2025). Catalyst-Free Construction of Imidazole-Pyrrolo[1,2‐a]pyrazine Hybrid, 2,6-Disubstituted Imidazo[1,2. Y-Scholar Hub@YONSEI.
  • Marchini, M., et al. (Year not available). Pyrrolodiazines. 2. Structure and Chemistry of Pyrrolo[1,2-a]pyrazine and 1,3-Dipolar Cycloaddition of Its Azomethine Ylides. PubMed.
  • (Author not available). (Year not available). UV-Vis absorption and normalised emission spectra of the pyrazole...
  • Wang, Y., et al. (2024).
  • Charushin, V.N., et al. (2023). Bioactive Pyrrolo[2,1-f][1][5][7]triazines: Synthesis, Molecular Docking, In Vitro Cytotoxicity Assay and Antiviral Studies. MDPI. In Vitro Cytotoxicity Assay and Antiviral Studies. MDPI.

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